molecular formula C16H13N5OS2 B5153559 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B5153559
M. Wt: 355.4 g/mol
InChI Key: MQTMMHOSEGPWRE-UHFFFAOYSA-N
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Description

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a triazole ring and a phenothiazine moiety

Biochemical Analysis

Biochemical Properties

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s triazole ring is known for its ability to form hydrogen bonds and dipole interactions with biological receptors, which can lead to significant biological activities . It has been observed to interact with enzymes such as kinases and proteases, potentially inhibiting or activating these enzymes depending on the context of the reaction . These interactions can modulate various biochemical pathways, making the compound a valuable tool for studying enzyme functions and developing enzyme-targeted therapies.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The compound’s triazole ring can form stable complexes with metal ions, which can enhance its binding affinity to target proteins . Additionally, the phenothiazine moiety can intercalate into DNA, potentially affecting gene expression and DNA replication . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile . Additionally, the compound’s interaction with cofactors and other metabolic enzymes can modulate metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Binding proteins, such as albumin, can also influence the compound’s distribution by sequestering it in the bloodstream and facilitating its delivery to target tissues . These factors play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are critical for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves the reaction of 5-amino-1,2,4-triazole-3-thiol with 10H-phenothiazine-10-yl ethanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is unique due to its combination of a triazole ring and a phenothiazine moiety. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c17-15-18-16(20-19-15)23-9-14(22)21-10-5-1-3-7-12(10)24-13-8-4-2-6-11(13)21/h1-8H,9H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTMMHOSEGPWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NNC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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